6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL
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Overview
Description
6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL is a chemical compound with the molecular formula C8H10Cl2NO It is characterized by the presence of two chlorine atoms, an ethyl group, and a hydroxyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL typically involves the chlorination of 4-ethyl-2-hydroxyaniline. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at a controlled temperature. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated control mechanisms helps in scaling up the production while maintaining the desired specifications .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted anilines.
Scientific Research Applications
6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-methyl-2-hydroxyaniline
- 3,5-Dichloro-4-propyl-2-hydroxyaniline
- 3,5-Dichloro-4-isopropyl-2-hydroxyaniline
Uniqueness
6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
99817-37-5 |
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Molecular Formula |
C8H9Cl2NO |
Molecular Weight |
206.07 g/mol |
IUPAC Name |
6-amino-2,4-dichloro-3-ethylphenol |
InChI |
InChI=1S/C8H9Cl2NO/c1-2-4-5(9)3-6(11)8(12)7(4)10/h3,12H,2,11H2,1H3 |
InChI Key |
QMRQXLFENCRBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C(=C1Cl)O)N)Cl |
Origin of Product |
United States |
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